molecular formula C59H97NO14Si3 B13847497 2-Debenzoyl-2-pentenoyldocetaxel 2',7,10-Tris(triethylsilyl) Ether

2-Debenzoyl-2-pentenoyldocetaxel 2',7,10-Tris(triethylsilyl) Ether

Cat. No.: B13847497
M. Wt: 1128.7 g/mol
InChI Key: SKVLONSYAFETPB-VHAPJDSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is a synthetic derivative of docetaxel, a well-known chemotherapy drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves multiple steps, starting from docetaxelThe reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups.

    Reduction: This reaction can be used to modify the existing functional groups.

    Substitution: This reaction can be used to replace specific groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups .

Scientific Research Applications

2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is primarily used in scientific research for the development of new chemotherapy drugs. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its effects on cell division and apoptosis.

    Medicine: Investigated for its potential to treat various types of cancer.

    Industry: Used in the production of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether involves the inhibition of microtubule depolymerization, which disrupts cell division and leads to cell death. This compound targets tubulin, a protein that is essential for microtubule formation, and interferes with the normal function of the mitotic spindle.

Comparison with Similar Compounds

Similar Compounds

    Docetaxel: The parent compound, widely used in chemotherapy.

    Paclitaxel: Another well-known chemotherapy drug with similar anti-mitotic properties.

    2-Desbenzoyl-2-pentonyl Docetaxel: A related compound with slight structural differences.

Uniqueness

2-Debenzoyl-2-pentenoyldocetaxel 2’,7,10-Tris(triethylsilyl) Ether is unique due to its specific modifications, which may enhance its stability and efficacy compared to other derivatives. Its triethylsilyl groups provide protection to hydroxyl groups, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C59H97NO14Si3

Molecular Weight

1128.7 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate

InChI

InChI=1S/C59H97NO14Si3/c1-19-29-35-45(62)69-52-50-57(18,43(72-75(20-2,21-3)22-4)36-44-58(50,38-67-44)70-40(12)61)51(63)48(73-76(23-5,24-6)25-7)46-39(11)42(37-59(52,66)56(46,16)17)68-53(64)49(74-77(26-8,27-9)28-10)47(41-33-31-30-32-34-41)60-54(65)71-55(13,14)15/h19,30-34,42-44,47-50,52,66H,1,20-29,35-38H2,2-18H3,(H,60,65)/t42-,43-,44+,47-,48+,49+,50-,52-,57+,58-,59+/m0/s1

InChI Key

SKVLONSYAFETPB-VHAPJDSCSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)CCC=C)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)CCC=C)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](CC)(CC)CC)C)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.